N-ethylnonan-1-amine
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Overview
Description
“N-ethylnonan-1-amine” is a type of amine, which is a derivative of ammonia. In amines, one, two, or all three hydrogen atoms of ammonia are replaced by hydrocarbon groups . The suffix “-amine” is attached to the root alkyl name .
Synthesis Analysis
Amines can be prepared by reduction of nitriles and amides with LiAlH4 . The simplest method of alkylamine synthesis is by SN2 alkylation of ammonia or an alkylamine with an alkyl halide . The synthesis of primary amines is of central importance because these compounds serve as key precursors and central intermediates to produce value-added fine and bulk chemicals as well as pharmaceuticals, agrochemicals, and materials .Molecular Structure Analysis
The molecular structure of amines can be analyzed using various techniques such as 3D visualization programs for structural models , and drawing structural formulas . These techniques help in understanding the geometric symmetry, precise and controllable molecular size, large number of surface-active functional groups, rich cavity inside the molecule, and controlled molecular chain growth of amines .Chemical Reactions Analysis
Amines undergo various chemical reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . The reactions of amines are often metal/metal oxide-based catalysts which are versatile and efficient .Physical and Chemical Properties Analysis
The physical and chemical properties of amines can be analyzed using various techniques. These include thermal analysis methods that examine the attributes of the nanomaterial in relation to a variety of temperature levels , and methods that evaluate the work related hazards or potential hazards and develop safety procedures and risk control measures .Scientific Research Applications
Enantioselective Catalysis
Primary amine-thiourea derivatives, similar to N-ethylnonan-1-amine, have been used as catalysts in the enantioselective conjugate addition of ketones to nitroalkenes. This process, which operates with a broad substrate scope, demonstrates how primary amines can be utilized to enhance reaction selectivity and efficiency in organic synthesis (Huang & Jacobsen, 2006).
Bio-catalysis
This compound and similar compounds have been applied in bio-catalyzed N-formylation reactions, using ethyl formate as a formylating agent. This method is notable for its mild reaction conditions and high efficacy, illustrating the potential of amines in facilitating environmentally friendly and efficient organic transformations (Patre et al., 2017).
Plasma Polymerization for Biomedical Applications
Research has been conducted on the deposition of nitrogen-rich organic coatings via plasma polymerization, a process where primary amines play a crucial role. These coatings, which can be precisely controlled for nitrogen and primary amine concentrations, have significant implications for biomedical applications (Contreras-García & Wertheimer, 2013).
Amide Formation in Aqueous Media
Amines like this compound are essential in the mechanism of amide formation in aqueous media. This process is vital in bioconjugation, a technique crucial in biological research for linking molecules together (Nakajima & Ikada, 1995).
Synthesis of N-Methyl- and N-Alkylamines
Amines are key in the synthesis of N-methyl- and N-alkylamines, which have vast applications in life sciences. Research has been focused on developing cost-effective methods for amine synthesis, underlining the versatility and economic significance of these compounds (Senthamarai et al., 2018).
N-Formylation of Amines
This compound can be applied in the N-formylation of amines, a process crucial in organic chemistry for producing N-formamides. This showcases the amine's versatility in synthesizing complex organic molecules (Li et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the field of amines involve the development of novel, powerful, and greener methods for the quick and cost-effective synthesis of amines . Electrochemical C–N bonding reactions have attracted significant attention due to various advantages including low cost, synthetic simplicity, extensive substrate scope, and the fact that non-spontaneous reactions can be easily driven by electricity .
Properties
IUPAC Name |
N-ethylnonan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-3-5-6-7-8-9-10-11-12-4-2/h12H,3-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQQNBVJEWJYAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603511 |
Source
|
Record name | N-Ethylnonan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66563-84-6 |
Source
|
Record name | N-Ethylnonan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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